molecular formula C19H17N3O3S B2662684 N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide CAS No. 2034427-48-8

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide

Cat. No. B2662684
CAS RN: 2034427-48-8
M. Wt: 367.42
InChI Key: GCVWSKSQGCXICD-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide” is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is a type of indoline-5-sulfonamide , a class of compounds known for their potential in inhibiting cancer-related carbonic anhydrases and antiproliferative activity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, also known as N-[4-(pyridin-3-yloxy)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide:

Anticancer Activity

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has shown promising results in anticancer research. Its structure allows it to inhibit specific enzymes and pathways critical for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT-116) . The compound’s ability to induce apoptosis and inhibit cell growth makes it a potential candidate for developing new anticancer therapies.

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly against RNA and DNA viruses. Its unique structure enables it to interfere with viral replication processes. Research has shown that derivatives of indole, a core component of this compound, exhibit significant antiviral activity against viruses such as influenza A and Coxsackie B4 . This suggests potential applications in developing antiviral drugs.

Anti-inflammatory Effects

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes. This broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics and antifungal agents .

Antioxidant Properties

Research has shown that N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antidiabetic Potential

The compound has been explored for its antidiabetic potential. It can modulate glucose metabolism and improve insulin sensitivity, making it a promising candidate for developing new treatments for diabetes. Studies have shown that indole derivatives can effectively lower blood glucose levels and improve overall metabolic health .

Neuroprotective Effects

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has shown neuroprotective effects in various models of neurodegenerative diseases. Its ability to reduce oxidative stress, inhibit neuroinflammation, and protect neuronal cells suggests its potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Antimalarial Activity

The compound has been investigated for its antimalarial activity. Its structure allows it to interfere with the life cycle of the malaria parasite, reducing its ability to replicate and cause disease. This makes it a potential candidate for developing new antimalarial drugs .

properties

IUPAC Name

N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWSKSQGCXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide

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